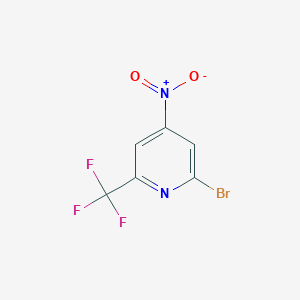
Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy-oxoethyl group, and a naphthyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Methoxy-Oxoethyl Group: This step involves the alkylation of the naphthyridine core with a methoxy-oxoethyl halide under basic conditions.
Addition of the Tert-Butyl Group: The final step includes the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the naphthyridine core, converting it into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy-oxoethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated naphthyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate serves as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry
In materials science, the compound can be used in the synthesis of novel materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism by which tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 7-(2-ethoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Tert-butyl 7-(2-hydroxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Uniqueness
Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, differentiating it from similar compounds.
Propriétés
Numéro CAS |
1416440-55-5 |
|---|---|
Formule moléculaire |
C17H24N2O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-11-8-9-19(16(21)23-17(2,3)4)15-13(11)7-6-12(18-15)10-14(20)22-5/h6-7,11H,8-10H2,1-5H3 |
Clé InChI |
ZOHCPNRSQXYJIY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C2=C1C=CC(=N2)CC(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


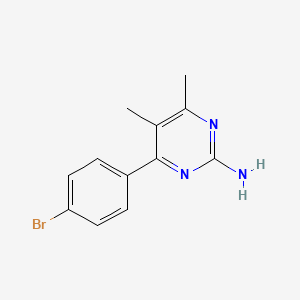
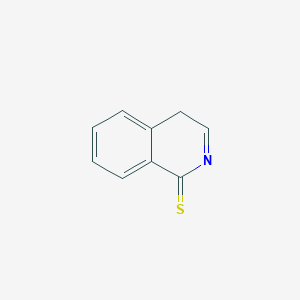
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)

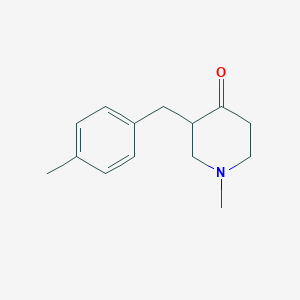
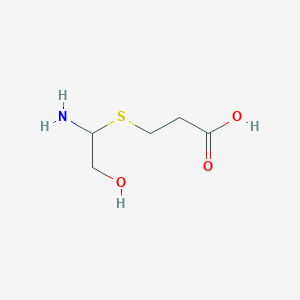
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
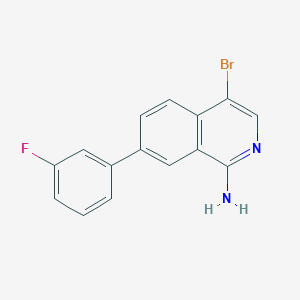
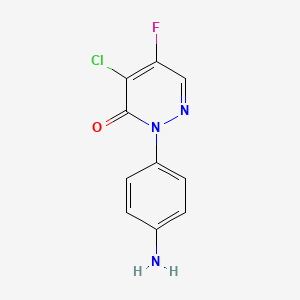
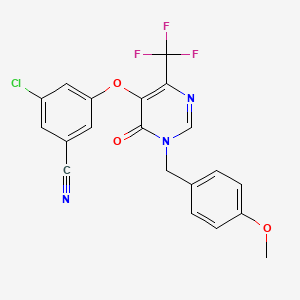
![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
